molecular formula C19H20BrClN2O3S B8106693 N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide

N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide

Cat. No.: B8106693
M. Wt: 471.8 g/mol
InChI Key: KTCJYACFOQWRDO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ELN318463 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, chlorination, and coupling reactions . Industrial production methods for ELN318463 are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ELN318463 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ELN318463 may result in the formation of a corresponding oxide, while reduction may yield a reduced form of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features that may interact with various biological targets. Compounds with similar structures have been reported to possess diverse biological activities, including:

  • Antimicrobial Activity: The sulfonamide moiety is known for its antibacterial properties, which may extend to this compound, providing a basis for developing new antibiotics.
  • Anti-inflammatory Effects: Compounds containing azepine rings often show anti-inflammatory properties, suggesting that this compound might also exhibit similar effects.

Case Studies:

Research on structurally related compounds indicates that modifications in the azepine ring can enhance biological activity. For instance, studies have shown that derivatives of azepines can effectively inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain in animal models.

Synthesis and Structural Analysis

The synthesis of N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Azepine Ring: Utilizing cyclization reactions to create the azepine structure.
  • Bromination and Chlorination: Introducing bromine and chlorine substituents through electrophilic aromatic substitution reactions.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(phenyl)methyl-sulfonamideSimilar sulfonamide group; lacks azepine ringAntibacterial
4-Chloro-N-(cyclohexyl)methyl-sulfonamideContains chloro substituent; different alkyl chainAntimicrobial
N-(4-Bromophenyl)acetamideLacks sulfonamide functionality; simpler structureAntibacterial

This table illustrates the diversity of biological activities among compounds with similar structural features, highlighting the potential benefits of this compound due to its unique combination of functionalities.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its potential therapeutic applications. Interaction studies may involve:

  • High-throughput Screening: Assessing the compound's efficacy against various pathogens or inflammatory markers.
  • Molecular Docking Studies: Predicting how the compound binds to specific receptors or enzymes, which can inform further modifications to enhance efficacy.

Research Findings:

Recent studies have employed high-throughput screening methods to evaluate compounds similar to this compound, revealing promising results in inhibiting bacterial growth and modulating inflammatory responses in vitro .

Mechanism of Action

ELN318463 exerts its effects by selectively inhibiting gamma-secretase, an enzyme complex responsible for the cleavage of amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer’s disease patients. The compound shows differential inhibition of presenilin-1 and presenilin-2 comprised gamma-secretase, with a higher selectivity for presenilin-1 .

Comparison with Similar Compounds

ELN318463 is compared with other gamma-secretase inhibitors, such as ELN475516. Both compounds demonstrate selective inhibition of amyloid precursor protein cleavage over Notch signaling, which is crucial for minimizing potential side effects. ELN318463 shows a higher selectivity for presenilin-1 compared to presenilin-2, making it a more targeted inhibitor . Other similar compounds include DAPT and LY450139, which also inhibit gamma-secretase but with different selectivity profiles and potencies .

Biological Activity

N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Brominated Phenyl Group : May enhance lipophilicity and biological activity.
  • Chloro Substituent : Potentially increases reactivity.
  • Azepine Ring : Suggests possible interactions with various biological targets.

Molecular Formula

The molecular formula for this compound is C19H20BrClN2O3SC_{19}H_{20}BrClN_{2}O_{3}S .

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, primarily due to their structural characteristics. Notable activities include:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial effects.
  • Antitumor Potential : Similar compounds have shown efficacy against various cancer cell lines.
  • Neuropharmacological Effects : The azepine structure suggests potential interactions with neurotransmitter systems.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(phenyl)methyl-sulfonamideSimilar sulfonamide group; lacks azepine ringAntibacterial
4-Chloro-N-(cyclohexyl)methyl-sulfonamideContains chloro substituent; different alkyl chainAntimicrobial
N-(4-Bromophenyl)acetamideLacks sulfonamide functionality; simpler structureAntibacterial

This table highlights the structural similarities and differences among related compounds, emphasizing the unique features of this compound that may enhance its biological activity compared to simpler analogs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folic acid synthesis.
  • Receptor Modulation : The azepine ring may interact with neurotransmitter receptors, influencing signaling pathways.

Antitumor Activity

A study investigating the antitumor effects of similar sulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound showed IC50 values in the low micromolar range when tested against breast and lung cancer cells.

Neuropharmacological Effects

Research on azepine derivatives has indicated potential anxiolytic and antidepressant effects through modulation of serotonin and norepinephrine pathways. These findings suggest that this compound may also possess similar neuroactive properties.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-2-oxoazepan-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCJYACFOQWRDO-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.